molecular formula C7H11NO B8288518 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboaldehyde

1-Methyl-1,2,3,6-tetrahydropyridine-4-carboaldehyde

Cat. No. B8288518
M. Wt: 125.17 g/mol
InChI Key: GIMXSYXKTKVEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,2,3,6-tetrahydropyridine-4-carboaldehyde is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Methyl-1,2,3,6-tetrahydropyridine-4-carboaldehyde

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine-4-carbaldehyde

InChI

InChI=1S/C7H11NO/c1-8-4-2-7(6-9)3-5-8/h2,6H,3-5H2,1H3

InChI Key

GIMXSYXKTKVEQN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution prepared by dissolving 1.7 g of ethyl 1-methyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate in 20 mL of tetrahydrofuran, 773 mg of lithium aluminum hydride was added, and the mixture was stirred for 1 hour at room temperature. The reaction solution was cooled to 0° C., and then sodium sulfate decahydrate was slowly added until there are no bubbles, and stirred overnight at room temperature. The insolubles were filtered and the filtrate was concentrated under reduced pressure. The obtained residue was dissolved in 40 mL of chloroform, then 2 g of manganese dioxide was added thereto, and the mixture was stirred overnight at room temperature. The insolubles were filtered through celite, the filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (eluent: chloroform/methanol=100/0-90/10), to obtain 212 mg of 1-methyl-1,2,3,6-tetrahydropyridine-4-carboaldehyde [34-1] (hereinafter, referred to as the compound [34-1]).
Quantity
1.7 g
Type
reactant
Reaction Step One
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773 mg
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reactant
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20 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 4-pyridine carboxaldehyde, O-methyloxime methiodide (32.78 g, 118 mmol) in 150 ml 50% aqueous methanol was added dropwise to a solution of sodium borohydride (7.79 g, 206 mmol) in 150 ml of aqueous 50% methanol keeping the temperature 0° C. ±5° C. After the solution was stirred one hour, some of the inorganic salts were removed by filtration and the filtrate was concentrated to a mass of oily crystals in vacuo. A portion (4.5 g) of this material was partially dissolved in boiling ethyl ether, filtered, and the filtrate treated with hydrogen chloride to give 1,2,3,6-tetrahydro-1-methyl-4-pyridine carboxaldehyde, O-methyloxime, hydrochloride (2.35 g), mp 212°-214° C.
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0 (± 1) mol
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reactant
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[Compound]
Name
O-methyloxime methiodide
Quantity
32.78 g
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reactant
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7.79 g
Type
reactant
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150 mL
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reactant
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0 (± 1) mol
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reactant
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